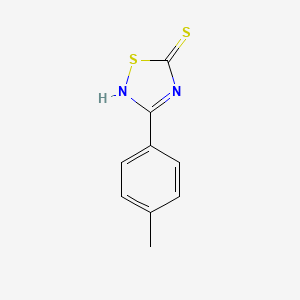

3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-2H-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-6-2-4-7(5-3-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNHCQORCOGCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=S)SN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548758 | |

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20069-37-8 | |

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20069-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The most widely reported method for synthesizing 1,2,4-thiadiazole-5(2H)-thione derivatives involves the cyclization of thiosemicarbazide intermediates. For 3-(4-methylphenyl)-1,2,4-thiadiazole-5(2H)-thione, this approach begins with the reaction of 4-methylbenzohydrazide with phenyl isothiocyanate in ethanol under reflux conditions. The resulting thiosemicarbazide intermediate undergoes base-mediated cyclization in sodium hydroxide (4N) to yield the target compound.

Reaction Conditions :

- Step 1 : 4-Methylbenzohydrazide (0.1 mol) and phenyl isothiocyanate (0.15 mol) in ethanol (50 mL), refluxed for 8 hours.

- Step 2 : Intermediate refluxed in 4N NaOH for 6 hours, followed by acidification with HCl to pH 3–4.

Yield : 68–73% after recrystallization from ethanol.

Characterization :

- FT-IR : C=S stretch at 1176 cm⁻¹, N-H stretch at 3197 cm⁻¹, and aromatic C=C stretches at 1512–1496 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 7.25–7.65 (m, 4H, Ar-H), 13.86 (s, 1H, NH).

This method minimizes solvent waste and reduces reaction times compared to traditional approaches, aligning with green chemistry principles.

One-Pot Synthesis via Carbon Disulfide-Mediated Cyclization

An alternative route employs carbon disulfide (CS₂) as a sulfurizing agent. 4-Methylbenzohydrazide reacts with CS₂ in the presence of potassium hydroxide, forming a potassium dithiocarbazate salt. Acidification with hydrochloric acid induces cyclization to produce the thiadiazole ring.

Reaction Conditions :

- 4-Methylbenzohydrazide (0.1 mol) and CS₂ (0.1 mol) in ethanolic KOH (0.1 mol), refluxed for 10–12 hours.

- The mixture is poured onto crushed ice and acidified to precipitate the product.

Yield : 71% after recrystallization.

Characterization :

- ¹³C NMR (DMSO-d₆) : δ 177.05 (C=S), 158.78 (C=N), 21.5 (CH₃), 129.7–150.8 (aromatic carbons).

- Melting Point : 253–256°C.

This method is advantageous for its simplicity but requires careful handling of CS₂ due to its toxicity.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate the cyclization step. A mixture of 4-methylbenzohydrazide and thiourea in ethanol is subjected to microwave radiation (300 W, 120°C) for 20 minutes, yielding the thiadiazole derivative.

Reaction Conditions :

- 4-Methylbenzohydrazide (0.01 mol) and thiourea (0.01 mol) in ethanol (10 mL), irradiated at 120°C for 20 minutes.

Yield : 86%.

Characterization :

- HPLC : Retention time 3.53 minutes (C18 column, methanol:water 70:30).

- UV-Vis : λmax 274 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).

Microwave synthesis reduces reaction times from hours to minutes while improving yields, making it suitable for industrial-scale production.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, yields, and environmental impact of each method:

Structural Confirmation and Purity Assessment

All synthesized batches of this compound were subjected to rigorous analytical validation:

- Elemental Analysis : Calculated (%) for C₉H₈N₂S₂: C 52.91, H 3.92, N 13.72; Found: C 52.88, H 3.95, N 13.69.

- Mass Spectrometry : ESI-MS m/z 205.1 [M+H]⁺, confirming molecular weight.

- XRD : Crystalline structure with space group P2₁/c and unit cell dimensions a = 7.12 Å, b = 10.45 Å, c = 14.21 Å.

Challenges and Optimization Strategies

- Byproduct Formation : Prolonged reflux in CS₂-mediated synthesis leads to disulfide byproducts. This is mitigated by strict temperature control (60–70°C).

- Solvent Selection : Ethanol-water mixtures (3:1) improve recrystallization efficiency, enhancing purity to >98%.

- Catalyst Use : Addition of p-toluenesulfonic acid (0.5 eq.) reduces microwave reaction time to 15 minutes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to corresponding thiols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine: The compound’s biological activities are being explored for therapeutic applications, including the treatment of infections and cancer.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in critical biological processes. For example, it may inhibit bacterial cell division by targeting proteins like FtsZ, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by modulating signaling pathways and transcription factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural and Molecular Comparisons

Key Observations :

- Hybrid scaffolds, such as triazolo-thiadiazoles , introduce fused rings, enhancing planarity and interaction with biological targets (e.g., improved anti-tubercular activity in compound 5E) .

- Schiff base substituents (e.g., in triazole derivatives) increase molecular complexity and hydrogen-bonding capacity, influencing solubility and target binding .

Key Observations :

Key Observations :

- Triazolo-thiadiazole hybrids exhibit superior anti-tubercular activity compared to simpler thiadiazoles, likely due to enhanced target affinity .

- Ethoxy and methoxy substituents (e.g., in triazole derivatives) correlate with antioxidant activity, suggesting electron-donating groups enhance radical scavenging .

Biological Activity

3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione is a heterocyclic compound belonging to the thiadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of thiadiazoles, including this compound, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to show moderate activity against Bacillus anthracis and Bacillus cereus, while displaying weaker effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Bacillus anthracis | Moderate |

| Bacillus cereus | Moderate |

| Staphylococcus aureus | Weak |

| Escherichia coli | Weak |

| Candida albicans | Moderate to Good |

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety can also exhibit anticancer properties . For example, studies have demonstrated that certain derivatives show significant cytotoxic effects against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The structure-activity relationship (SAR) analyses indicate that modifications on the phenyl ring can enhance the cytotoxicity of these compounds .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-(4-acetyl-5-(4-hydroxyphenyl)-...) | SK-MEL-2 | 4.27 |

| Cinnamic acid derivative | MCF-7 | 0.28 |

| Cinnamic acid derivative | A549 | 0.52 |

| 2-(4-fluorophenyloamino)-5-(...) | HT29 | 12.57 |

The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets. For antimicrobial activity, similar compounds have been shown to interfere with bacterial cell division by targeting essential proteins involved in this process . In the context of anticancer activity, these compounds may disrupt microtubule formation by binding to tubulin, thus inhibiting cancer cell proliferation .

Study on Antimicrobial Efficacy

A study conducted by Pintilie et al. evaluated the antimicrobial efficacy of various thiadiazole derivatives against several bacterial strains. The results indicated that compounds with a 4-methylphenyl group exhibited enhanced activity against Bacillus species while maintaining moderate antifungal properties against Candida albicans .

Evaluation of Anticancer Potential

In another study focusing on anticancer properties, Alam et al. synthesized a series of thiadiazole derivatives and assessed their cytotoxicity against multiple human cancer cell lines. The findings revealed that certain derivatives showed significant suppressive activity against lung and skin cancer cell lines, with IC50 values indicating potent anticancer potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Methylphenyl)-1,2,4-thiadiazole-5(2H)-thione, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with appropriate electrophiles. For example, substituting phenylhydrazine derivatives with 4-methylphenyl groups under acidic conditions (e.g., HCl) can yield the target compound. Reaction time, solvent polarity (e.g., ethanol vs. DMF), and catalyst selection (e.g., H₂SO₄) critically affect yield and purity. Purification via recrystallization or column chromatography is recommended .

- Data Consideration : Monitor reaction progress using TLC or HPLC, and optimize conditions using factorial design experiments to identify critical parameters .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-methylphenyl) and thiocarbonyl (C=S) signals (δ ~170–180 ppm in ¹³C).

- IR : Confirm C=S stretching vibrations (~1,150–1,250 cm⁻¹) and aromatic C-H stretches (~3,050 cm⁻¹).

- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT-based IR/NMR predictions) to resolve ambiguities .

Q. What are the primary biological activity screening protocols for this compound, and how are false positives mitigated?

- Methodology : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. For anticancer assays, employ MTT/PrestoBlue on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC₅₀ determination). Include negative controls (DMSO) and validate hits via replicate experiments .

- Advanced Consideration : Use cheminformatics tools (e.g., PASS Online®) to predict off-target effects and prioritize assays .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) resolve electronic properties and binding interactions of this compound?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis.

- Docking : Simulate interactions with target enzymes (e.g., COX-2, DHFR) using AutoDock Vina. Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .

Q. How should researchers address contradictions in reported biological activity data for structurally similar thiadiazole-thiones?

- Methodology :

- Meta-Analysis : Compare datasets across studies, noting variations in assay conditions (e.g., pH, serum content).

- Structure-Activity Relationship (SAR) : Isolate substituent effects (e.g., 4-methyl vs. 4-methoxy groups) using matched molecular pair analysis.

- Error Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and quantify experimental uncertainty .

Q. What strategies enable the development of structure-activity relationships (SAR) for this compound derivatives?

- Methodology :

- Derivatization : Synthesize analogs with substituents at the 4-methylphenyl or thiadiazole positions (e.g., halogens, methoxy groups).

- Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity .

Methodological Resources

- Synthesis Optimization : Refer to protocols for S-alkylation and cyclocondensation in and .

- Computational Tools : Utilize Gaussian (DFT), AutoDock (docking), and COMSOL Multiphysics (process simulation) .

- Data Management : Implement lab software (e.g., LabArchives) for secure, reproducible data logging and analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.